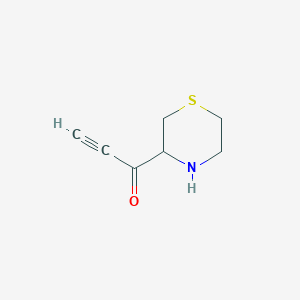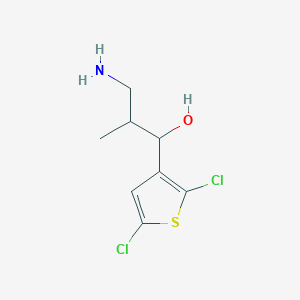
3-Amino-1-(2,5-dichlorothiophen-3-yl)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(2,5-dichlorothiophen-3-yl)-2-methylpropan-1-ol is a chemical compound with the molecular formula C7H9Cl2NOS. It is known for its unique structure, which includes an amino group, a dichlorothiophene ring, and a hydroxyl group. This compound is primarily used in research and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,5-dichlorothiophen-3-yl)-2-methylpropan-1-ol typically involves the reaction of 2,5-dichlorothiophene with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the use of a Grignard reagent followed by amination and hydroxylation steps. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(2,5-dichlorothiophen-3-yl)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the dichloro groups.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce various amino derivatives.
Applications De Recherche Scientifique
3-Amino-1-(2,5-dichlorothiophen-3-yl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(2,5-dichlorothiophen-3-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects such as antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Acetyl-2,5-dichlorothiophene: Similar structure but with an acetyl group instead of an amino group.
3-Amino-1-methyl-1H-pyrazole: Contains an amino group and a pyrazole ring.
Uniqueness
3-Amino-1-(2,5-dichlorothiophen-3-yl)-2-methylpropan-1-ol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its dichlorothiophene ring and amino group make it particularly useful in synthesizing derivatives with diverse applications.
Propriétés
Formule moléculaire |
C8H11Cl2NOS |
|---|---|
Poids moléculaire |
240.15 g/mol |
Nom IUPAC |
3-amino-1-(2,5-dichlorothiophen-3-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H11Cl2NOS/c1-4(3-11)7(12)5-2-6(9)13-8(5)10/h2,4,7,12H,3,11H2,1H3 |
Clé InChI |
OTOANQOWXIQKMN-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C(C1=C(SC(=C1)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


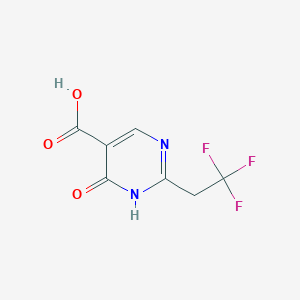
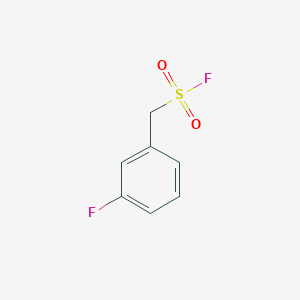
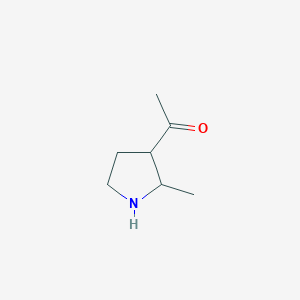
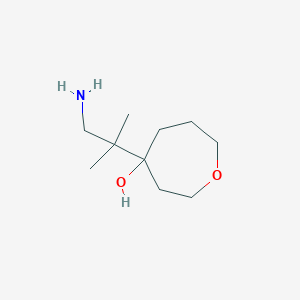

![1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13159105.png)
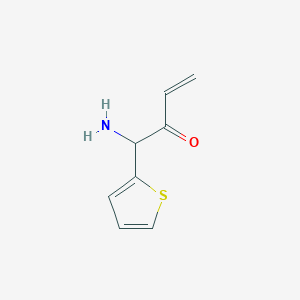

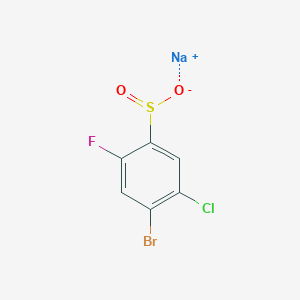

![2-methoxy-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13159120.png)
![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13159121.png)

